molecular formula C21H25N3O3S B2709670 1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 942013-40-3

1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2709670
CAS No.: 942013-40-3
M. Wt: 399.51
InChI Key: BYXNXXQSFVSOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a synthetic small molecule recognized for its potential as a kinase inhibitor scaffold. Its core structure, a cyclopentapyrimidinone, is a known privileged structure in medicinal chemistry for targeting the ATP-binding site of kinases. The molecule features a 1,2,3,4-tetrahydroquinoline moiety linked via a thioacetamide bridge, a design that can confer selectivity and potency toward specific kinase families. Research indicates that analogous compounds with this scaffold have shown activity against DYRK (Dual-specificity tyrosine-regulated kinases) and CLK (CDC-like kinases) , which are implicated in regulatory processes such as cell cycle progression and pre-mRNA splicing. The specific substitution pattern of this compound, including the 3-hydroxypropyl chain, is designed to optimize interactions with the kinase hinge region and solvent-front area, making it a valuable tool for researchers exploring kinase signaling pathways and for the development of chemical probes. This compound is provided For Research Use Only and is intended for in vitro applications in biochemical and cell-based assays to further investigate its mechanism of action and selectivity profile.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-13-5-12-24-18-10-3-8-16(18)20(22-21(24)27)28-14-19(26)23-11-4-7-15-6-1-2-9-17(15)23/h1-2,6,9,25H,3-5,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNXXQSFVSOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of intermediates such as tetrahydroquinoline derivatives. The structural complexity arises from the incorporation of various functional groups that enhance its biological activity.

Synthetic Route Overview

  • Step 1: Formation of tetrahydroquinoline precursor.
  • Step 2: Introduction of the sulfanyl group.
  • Step 3: Attachment of the cyclopentapyrimidinone moiety.

This synthetic pathway allows for the modulation of biological properties through structural variations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may exhibit:

  • Enzyme Inhibition: Potentially inhibiting enzymes involved in disease pathways.
  • Receptor Modulation: Altering receptor activity which can influence cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that similar compounds exhibit antiviral properties. For instance, derivatives containing tetrahydroquinoline structures have shown promise against various viral infections, including coronaviruses .

Cytotoxicity

Research has demonstrated that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. A study on N-substituted benzyl derivatives indicated strong inhibitory activity against murine leukemia WEHI-3 cells, suggesting that our compound may also possess cytotoxic properties .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
CytotoxicityDose-dependent inhibition in leukemia cells
Enzyme InhibitionPotential modulation of key metabolic enzymes

Case Studies

Case Study 1: Antiviral Efficacy
A series of tetrahydroisoquinoline derivatives were synthesized and tested for their antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain modifications significantly enhanced antiviral potency, suggesting a promising avenue for further exploration with our compound .

Case Study 2: Cancer Cell Line Testing
In vitro studies on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific substitutions led to increased potency against murine leukemia cells .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other cyclopenta[d]pyrimidin-2-one derivatives, differing primarily in substituents:

Compound Name Substituents at Position 1 Substituents at Position 4 Key Features
Target Compound 3-Hydroxypropyl [2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl Combines hydrophilic (hydroxypropyl) and aromatic (tetrahydroquinolin) groups
2-({1-[3-(Diethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide 3-(Diethylamino)propyl Sulfanyl-linked acetamide with 3,4-difluorophenyl Lipophilic diethylamino and fluorophenyl groups enhance membrane permeability
4-Propan-2-ylsulfanyl-1-propyl-cyclopenta[d]pyrimidin-2-one Propyl Isopropylsulfanyl Simplified substituents; lacks aromatic or polar functional groups

Key Observations :

  • The 3-hydroxypropyl group in the target compound may improve water solubility compared to alkyl or diethylamino substituents in analogs .

Implications for the Target Compound :

  • The hydroxypropyl-sulfanyl linkage could enhance solubility and antifungal activity, akin to cyclopenta[b]thiophenes .
Solubility and Physicochemical Properties

Water solubility is a critical factor for drug-likeness. Cyclopenta[b]thiophenes demonstrate that increased H2O interactions correlate with higher antifungal activity . The target compound’s 3-hydroxypropyl group likely improves solubility compared to analogs with purely lipophilic substituents (e.g., diethylamino or isopropylsulfanyl groups in ). However, the bulky tetrahydroquinolin moiety may offset this advantage, necessitating further empirical validation.

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